molecular formula C8H10F6N2O B13588540 rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis

rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis

Cat. No.: B13588540
M. Wt: 264.17 g/mol
InChI Key: DJAHOFLYCXRMIM-UHNVWZDZSA-N
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Description

rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride
  • rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride

Uniqueness

rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis is unique due to its specific stereochemistry and the presence of multiple trifluoromethyl groups.

Properties

Molecular Formula

C8H10F6N2O

Molecular Weight

264.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C8H10F6N2O/c9-7(10,11)5-3-4(1-2-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1

InChI Key

DJAHOFLYCXRMIM-UHNVWZDZSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1NC(=O)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CNC(CC1NC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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